molecular formula C12H16O2 B13761898 2-Ethyl-2-phenyl-1,3-dioxane CAS No. 59356-54-6

2-Ethyl-2-phenyl-1,3-dioxane

Cat. No.: B13761898
CAS No.: 59356-54-6
M. Wt: 192.25 g/mol
InChI Key: KXOJJQWBUJZJEM-UHFFFAOYSA-N
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Description

2-Ethyl-2-phenyl-1,3-dioxane is a six-membered heterocyclic compound containing two oxygen atoms at the 1 and 3 positions. This compound is part of the 1,3-dioxane family, which is known for its stability and versatility in various chemical reactions. The presence of both ethyl and phenyl groups in its structure makes it an interesting subject for research in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-2-phenyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-diols in the presence of a Brönsted or Lewis acid catalyst . A common method involves the reaction of a ketone or aldehyde with 1,3-propanediol under acidic conditions. For instance, the use of toluenesulfonic acid as a catalyst in refluxing toluene allows for the continuous removal of water from the reaction mixture, facilitating the formation of the dioxane ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors with efficient water removal systems such as Dean-Stark apparatus or molecular sieves. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity of the final product .

Properties

CAS No.

59356-54-6

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-ethyl-2-phenyl-1,3-dioxane

InChI

InChI=1S/C12H16O2/c1-2-12(13-9-6-10-14-12)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3

InChI Key

KXOJJQWBUJZJEM-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCCCO1)C2=CC=CC=C2

Origin of Product

United States

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